Bienvenue dans la boutique en ligne BenchChem!

7-bromo-5-nitro-1H-indazole

Medicinal Chemistry Organic Synthesis Cross-Coupling

Choose 7-bromo-5-nitro-1H-indazole (CAS 685109-10-8) for medicinal chemistry requiring orthogonal reactivity. Unlike mono-substituted indazoles, its C7-Br handle enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), while the C5-NO2 group reduces to amine for independent derivatization. This dual functionality supports convergent synthesis of 5,7-disubstituted kinase inhibitor libraries, eliminates protection/deprotection steps, and accelerates SAR exploration. 97% purity. Order now.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
CAS No. 685109-10-8
Cat. No. B1270210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-5-nitro-1H-indazole
CAS685109-10-8
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NN2)Br)[N+](=O)[O-]
InChIInChI=1S/C7H4BrN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10)
InChIKeyFSHPSRISCPOKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 7-Bromo-5-nitro-1H-indazole (CAS 685109-10-8) as a Research Intermediate


7-Bromo-5-nitro-1H-indazole (CAS 685109-10-8) is a heterocyclic building block belonging to the indazole family, distinguished by the simultaneous presence of a bromine atom at the 7-position and a nitro group at the 5-position on its core scaffold . This dual substitution pattern provides two distinct and orthogonal reactive handles—the bromine atom for cross-coupling chemistry (e.g., Suzuki, Sonogashira, Buchwald-Hartwig reactions) and the nitro group as a precursor to amines and other functional moieties—making it a versatile intermediate for the synthesis of more complex, biologically active molecules, including potential kinase inhibitors . Its structure and properties are well-documented in major chemical databases and vendor catalogs .

Why 7-Bromo-5-nitro-1H-indazole (CAS 685109-10-8) Cannot Be Replaced by Its Mono-Substituted Analogs


Generic substitution with simpler indazole derivatives like 7-bromo-1H-indazole or 5-nitro-1H-indazole is chemically and functionally invalid. 7-Bromo-1H-indazole (CAS 53857-58-2) lacks the nitro group, which not only drastically alters the compound's electronic properties and lipophilicity but also removes a key synthetic handle for further diversification [1]. Conversely, 5-nitro-1H-indazole (CAS 5401-94-5) lacks the bromine atom, precluding its use in a wide array of transition metal-catalyzed cross-coupling reactions that are fundamental to modern medicinal chemistry [2]. The unique orthogonality of the bromo and nitro substituents in 7-bromo-5-nitro-1H-indazole enables a synthetic versatility that neither mono-substituted analog can offer, making it the specific choice for building complex molecular architectures detailed in the following evidence .

Quantitative Differentiation of 7-Bromo-5-nitro-1H-indazole (CAS 685109-10-8)


Dual Orthogonal Reactivity: Enabling Sequential Functionalization in Medicinal Chemistry

7-Bromo-5-nitro-1H-indazole provides two distinct reactive sites for sequential modification, a feature absent in its mono-substituted analogs. The bromine atom at the 7-position is a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the nitro group at the 5-position can be independently reduced to an amine for subsequent acylation, alkylation, or diazotization . This orthogonal reactivity is a direct consequence of the compound's specific substitution pattern and is not possible with 7-bromo-1H-indazole or 5-nitro-1H-indazole alone, which each offer only a single functional handle [1][2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Increased Lipophilicity: Calculated logP Comparison for Membrane Permeability

The presence of the bromine atom significantly increases the lipophilicity of 7-bromo-5-nitro-1H-indazole compared to its non-brominated analog. The calculated LogP (cLogP) for 7-bromo-5-nitro-1H-indazole is 2.58, whereas the cLogP for the non-brominated 5-nitro-1H-indazole is substantially lower at 1.89 . This difference of 0.69 log units suggests a roughly 5-fold increase in lipophilicity, which can favorably impact a molecule's ability to passively diffuse across biological membranes, a key parameter in early-stage drug discovery for oral bioavailability and cellular uptake [1].

Medicinal Chemistry ADME Drug Design

Distinct Electronic Profile: Impact on Reactivity and Binding Affinity

The combination of a strong electron-withdrawing nitro group and a moderately electron-withdrawing bromine atom gives 7-bromo-5-nitro-1H-indazole a unique electronic structure on the indazole scaffold. The calculated Hammett sigma meta constant for the nitro group is 0.71, compared to 0.39 for bromine, indicating a significantly stronger electron-withdrawing effect from the 5-position [1]. The combined influence of these two substituents fine-tunes the electron density of the aromatic system, which directly impacts the molecule's reactivity in electrophilic aromatic substitution and can modulate key interactions, such as pi-stacking or hydrogen bonding, with biological targets like kinase ATP-binding pockets [2].

Medicinal Chemistry Physical Organic Chemistry SAR

Validated Role as a Key Intermediate in Kinase Inhibitor Synthesis

7-Bromo-5-nitro-1H-indazole is explicitly claimed and utilized as a key synthetic intermediate in the preparation of 5-substituted indazole kinase inhibitors, as detailed in patent literature (e.g., US-9163007-B2) [1]. In these synthetic routes, the compound's bromine atom is employed in cross-coupling reactions to introduce diverse aromatic and heteroaromatic groups at the 7-position, while the nitro group is reduced to an amine for further functionalization, generating libraries of compounds designed to potently inhibit kinases such as TTK and PLK [2]. In contrast, mono-substituted indazoles like 7-bromo-1H-indazole or 5-nitro-1H-indazole are not described as intermediates in these specific, therapeutically relevant patent filings, underscoring the unique suitability of the 7-bromo-5-nitro pattern for this medicinal chemistry campaign .

Medicinal Chemistry Kinase Inhibition Cancer Therapeutics

Validated Application Scenarios for 7-Bromo-5-nitro-1H-indazole (CAS 685109-10-8)


Medicinal Chemistry: Synthesis of Diverse 5,7-Disubstituted Indazole Kinase Inhibitors

This compound is the preferred starting material for synthesizing libraries of 5,7-disubstituted indazole kinase inhibitors. As detailed in US9163007B2, its orthogonal reactivity enables a convergent synthetic strategy. Researchers can first reduce the 5-nitro group to a 5-amino group for derivatization (e.g., amide coupling), and then independently use the 7-bromo handle in palladium-catalyzed cross-coupling reactions to introduce a second point of diversity, maximizing exploration of chemical space around the kinase hinge-binding motif [1][2].

ADME Optimization: Probing the Impact of Lipophilicity and Electronic Effects

When optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of an indazole-based lead series, 7-bromo-5-nitro-1H-indazole serves as a critical analog. Its calculated LogP (2.58) provides a quantifiable increase in lipophilicity compared to the 5-nitro analog (cLogP 1.89), which can be used to improve membrane permeability. Simultaneously, its distinct electronic profile, derived from both the bromine and nitro substituents, allows medicinal chemists to study and modulate metabolic liabilities, such as CYP450 inhibition or oxidative metabolism .

Organic Synthesis: A Dual-Functional Building Block for Complex Heterocycles

In academic or industrial synthesis laboratories, 7-bromo-5-nitro-1H-indazole is a highly efficient building block for constructing more complex heterocyclic systems. The orthogonality of its reactive handles allows for sequential transformations (e.g., Suzuki coupling at C7 followed by nitro reduction and diazotization at C5) that would be impossible or require lengthy protection/deprotection sequences with mono-substituted indazoles. This reduces the number of synthetic steps, increases overall yield, and saves on the cost and time associated with procuring and handling multiple intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-5-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.